molecular formula C22H38ClPS B14377115 Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride CAS No. 89566-79-0

Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride

Cat. No.: B14377115
CAS No.: 89566-79-0
M. Wt: 401.0 g/mol
InChI Key: UZCKMYCCCSAOBZ-UHFFFAOYSA-N
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Description

Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a butyl group, a 2,4,6-tri-tert-butylphenyl group, and a phosphinothioic chloride moiety

Preparation Methods

The synthesis of Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride typically involves the reaction of 2,4,6-tri-tert-butylphenol with phosphorus trichloride and butyl alcohol. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphinothioic acid derivatives.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride involves its interaction with molecular targets through its reactive phosphinothioic chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Butyl(2,4,6-tri-tert-butylphenyl)phosphinothioic chloride can be compared with similar compounds such as:

    2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties.

    Phosphinothioic acid derivatives: Used in various chemical reactions and applications.

    Phosphine derivatives: Widely used in catalysis and organic synthesis

Properties

CAS No.

89566-79-0

Molecular Formula

C22H38ClPS

Molecular Weight

401.0 g/mol

IUPAC Name

butyl-chloro-sulfanylidene-(2,4,6-tritert-butylphenyl)-λ5-phosphane

InChI

InChI=1S/C22H38ClPS/c1-11-12-13-24(23,25)19-17(21(5,6)7)14-16(20(2,3)4)15-18(19)22(8,9)10/h14-15H,11-13H2,1-10H3

InChI Key

UZCKMYCCCSAOBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=S)(C1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C)Cl

Origin of Product

United States

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